

IUPAC name for 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

5,6,7,8-

Compound Name: Tetrahydro[1,2,4]triazolo[1,5-a]pyrazine

Cat. No.: B1319487

[Get Quote](#)

An In-depth Technical Guide to 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine and Its Derivatives

This technical guide provides a comprehensive overview of the chemical synthesis, properties, and potential biological applications of the 5,6,7,8-tetrahydro-[1][2][3]triazolo[1,5-a]pyrazine scaffold. This heterocyclic system is a key structural component in various biologically active molecules, attracting significant interest from researchers in medicinal chemistry and drug development. While detailed experimental data for the parent compound is limited in publicly available literature, this guide leverages extensive information on its derivatives to illustrate the core's potential.

Chemical Properties and IUPAC Nomenclature

The core structure, 5,6,7,8-tetrahydro-[1][2][3]triazolo[1,5-a]pyrazine, is a bicyclic heteroaromatic system. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5,6,7,8-tetrahydro-[1][2][3]triazolo[1,5-a]pyrazine.

Table 1: Physicochemical Properties of 5,6,7,8-tetrahydro-[1][2][3]triazolo[1,5-a]pyrazine

Property	Value	Source
Molecular Formula	C ₅ H ₈ N ₄	PubChem
Molecular Weight	124.14 g/mol	PubChem
CAS Number	233278-56-3	PubChem

Synthesis Methodologies

Detailed experimental protocols for the synthesis of the unsubstituted 5,6,7,8-tetrahydro-[1][2][3]triazolo[1,5-a]pyrazine are not readily available in the reviewed literature. However, the synthesis of its derivatives, particularly the 3-(trifluoromethyl) analog, is well-documented due to its importance as a pharmaceutical intermediate.

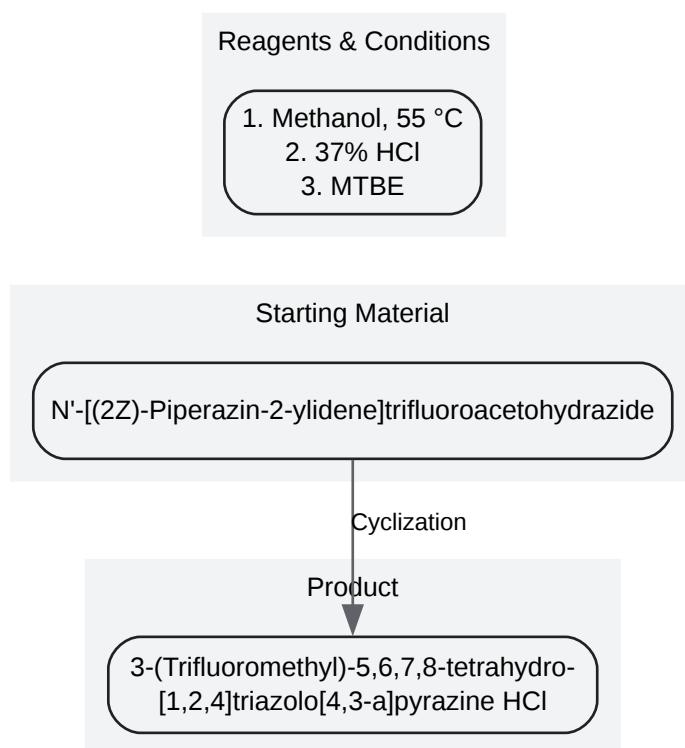
A general synthetic approach involves the cyclization of a substituted hydrazinopyrazine precursor. One patented method for a key derivative is outlined below.

Example Experimental Protocol: Synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine Hydrochloride[3][4]

This compound is a crucial intermediate in the synthesis of Sitagliptin, a DPP-4 inhibitor for type 2 diabetes.[4]

Experimental Steps:

- Reaction of N'-(2Z)-Piperazin-2-ylidene]trifluoroacetohydrazide: A suspension of N'-(2Z)-Piperazin-2-ylidene]trifluoroacetohydrazide (27.3 g, 0.13 mol) in 110 mL of methanol is warmed to 55 °C.[4]
- Acid-catalyzed Cyclization: 37% Hydrochloric acid (11.2 mL, 0.14 mol) is added over 15 minutes at 55 °C, leading to the dissolution of solids and the formation of a clear solution. The reaction is aged for 30 minutes.[4]
- Crystallization and Isolation: The solution is cooled to 20 °C to induce crystallization. Methyl tert-butyl ether (MTBE, 300 mL) is then added over 1 hour. The resulting slurry is cooled to 2


°C, aged for 30 minutes, and then filtered.[4]

- **Washing and Drying:** The isolated solids are washed with a 1:3 mixture of ethanol and MTBE (50 mL) and dried under vacuum at 45 °C.[4]

Quantitative Data:

- Yield: 26.7 g[4]
- Purity (by HPLC): 99.5 area wt%[4]

Diagram 1: Synthetic Pathway for a Key Derivative

[Click to download full resolution via product page](#)

Caption: Synthesis of a key triazolopyrazine intermediate.

Spectroscopic Characterization

Spectroscopic data for the unsubstituted parent compound is not readily available. However, characterization data for derivatives are reported in the literature, which can provide insights into the expected spectral features of the core structure. For instance, in the ^1H NMR spectra of derivatives, signals corresponding to the protons on the tetrahydro-pyrazine ring are typically observed.

Biological Activities and Therapeutic Potential

The 5,6,7,8-tetrahydrotriazolo[1,5-a]pyrazine scaffold is a "privileged structure" in medicinal chemistry, appearing in compounds with a wide range of biological activities. These activities are often attributed to the structural similarity of the triazolopyrimidine core to purine nucleobases, allowing these compounds to interact with various biological targets.[\[5\]](#)

Antibacterial Activity

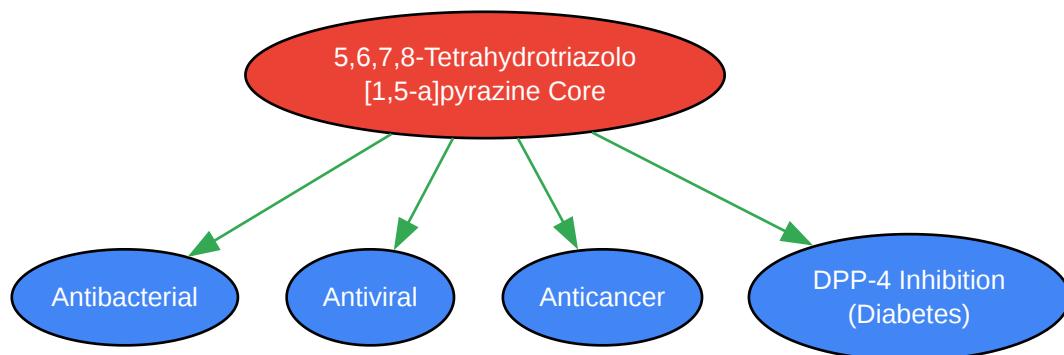
Derivatives of the triazolopyrazine scaffold have demonstrated notable antibacterial properties.

Table 2: In Vitro Antibacterial Activity of Selected Triazolo[4,3-a]pyrazine Derivatives

Compound	Organism	MIC ($\mu\text{g/mL}$)	Reference
Derivative 1	<i>Staphylococcus aureus</i>	32	[1]
Derivative 1	<i>Escherichia coli</i>	16	[1]
Ampicillin (Control)	<i>Staphylococcus aureus</i>	32	[1]
Ampicillin (Control)	<i>Escherichia coli</i>	8	[1]

Antiviral Activity

The broader class of triazolo-fused heterocycles, including triazolopyrazines, has been investigated for antiviral activity. For example, certain derivatives have shown promising activity against viruses like HIV.[\[2\]](#) The mechanism of action can vary, with some compounds targeting viral enzymes.[\[5\]](#)

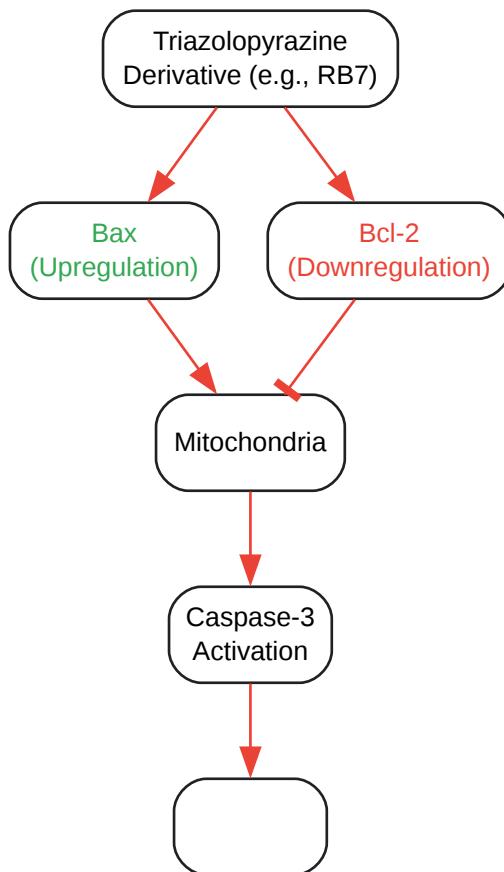

Anticancer Activity

Recent studies have explored the anticancer potential of triazolopyrazine derivatives. Some compounds have shown potent antiproliferative activity against various cancer cell lines.

Table 3: In Vitro Anticancer Activity of Selected Triazolo[4,3-a]pyrazine Derivatives

Compound	Cell Line	IC ₅₀ (μM)	Reference
RB7	HT-29 (Colon Cancer)	8.18	[6]
Cisplatin (Control)	HT-29 (Colon Cancer)	-	[6]

Diagram 2: Investigated Therapeutic Areas


[Click to download full resolution via product page](#)

Caption: Therapeutic areas of interest for the triazolopyrazine scaffold.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by the parent 5,6,7,8-tetrahydrotriazolo[1,5-a]pyrazine are not well-defined. However, studies on its derivatives provide insights into potential mechanisms. For instance, the anticancer effects of some derivatives are linked to the induction of apoptosis through the mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases.[6]

Diagram 3: Proposed Apoptotic Pathway

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of anticancer activity.

Conclusion

The 5,6,7,8-tetrahydrotriazolo[1,5-a]pyrazine core represents a valuable scaffold in medicinal chemistry with demonstrated potential for the development of novel therapeutics. While comprehensive data on the parent compound is sparse, extensive research on its derivatives highlights its versatility in targeting a range of diseases, including bacterial infections, viral diseases, and cancer. Further investigation into the synthesis and biological evaluation of the unsubstituted core and its simpler derivatives is warranted to fully elucidate the structure-activity relationships and unlock the full therapeutic potential of this promising heterocyclic system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazol[4,3-a] pyrazine hydrochloride - Google Patents [patents.google.com]
- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [IUPAC name for 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1319487#iupac-name-for-5-6-7-8-tetrahydrotriazolo-1-5-a-pyrazine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com